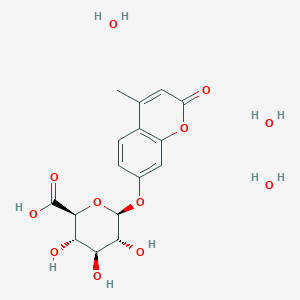

4-Methylumbelliferyl-beta-D-glucuronide trihydrate

Vue d'ensemble

Description

4-Methylumbelliferyl-beta-D-glucuronide trihydrate is a fluorogenic substrate widely used in biochemical assays. It is particularly known for its application in detecting beta-glucuronidase activity. This compound is valuable in various fields, including microbiology, plant biology, and environmental science, due to its ability to produce a fluorescent signal upon enzymatic cleavage.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate typically involves the glycosylation of 4-methylumbelliferone with a glucuronic acid derivative. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The process includes the following steps:

- Protection of the hydroxyl groups of glucuronic acid.

- Activation of the carboxyl group to form a glycosyl donor.

- Coupling of the glycosyl donor with 4-methylumbelliferone.

- Deprotection of the hydroxyl groups to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography and is often supplied as a powder or crystalline solid.

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis by β-Glucuronidase

The compound undergoes cleavage via β-glucuronidase (GUS) to release 4-methylumbelliferone (4-MU), a fluorescent product . This reaction forms the basis for detecting β-glucuronidase activity in Escherichia coli and transgenic organisms .

Reaction Mechanism :

-

Fluorescence Properties :

Kinetic Parameters of β-Glucuronidase Activity

Studies using Michaelis-Menten kinetics reveal differences between free and encapsulated enzymes :

| Parameter | Free GUS (PBS) | Encapsulated GUS (PBS) | Free GUS (MEM) | Encapsulated GUS (MEM) |

|---|---|---|---|---|

| Vₘₐₓ (μM/min) | 0.45 | 0.38 | 0.52 | 0.41 |

| Kₘ (μM) | 12.7 | 15.2 | 11.9 | 14.8 |

Encapsulation in nanocompartments (e.g., melCNCs) slightly reduces catalytic efficiency but enhances enzyme stability .

Reaction Conditions and Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | 2 |

| DMSO | 5 |

| Dimethyl Formamide | 20 |

| PBS (pH 7.2) | 2 |

-

Stability :

pH-Dependent Fluorescence in Assays

The fluorescence intensity of 4-MU varies with pH, necessitating controlled conditions for quantitative analysis :

| pH Range | Excitation (nm) | Emission (nm) | Relative Intensity |

|---|---|---|---|

| 1.97–6.72 | 320 | 445 | High |

| 7.12–10.3 | 360 | 455 | Moderate |

Applications De Recherche Scientifique

4-Methylumbelliferyl-beta-D-glucuronide trihydrate has a wide range of applications in scientific research:

Microbiology: It is used to detect the presence of Escherichia coli in water and food samples by measuring beta-glucuronidase activity.

Plant Biology: The compound is employed in assays to study gene expression in genetically modified plants, particularly those expressing the beta-glucuronidase reporter gene.

Environmental Science: It is used to monitor environmental samples for fecal contamination by detecting beta-glucuronidase activity.

Medicine: The compound is used in diagnostic assays to measure beta-glucuronidase activity in various biological samples, aiding in the diagnosis of certain diseases.

Mécanisme D'action

The mechanism of action of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate involves its enzymatic cleavage by beta-glucuronidase. The enzyme specifically targets the glycosidic bond between the glucuronic acid and 4-methylumbelliferone. Upon cleavage, 4-methylumbelliferone is released, which fluoresces under UV light. This fluorescence can be quantitatively measured, providing a direct indication of beta-glucuronidase activity.

Comparaison Avec Des Composés Similaires

4-Methylumbelliferyl-beta-D-glucuronide trihydrate is unique due to its high sensitivity and specificity for beta-glucuronidase. Similar compounds include:

4-Methylumbelliferyl-beta-D-galactopyranoside: Used to detect beta-galactosidase activity.

4-Methylumbelliferyl-beta-D-glucopyranoside: Used to detect beta-glucosidase activity.

4-Methylumbelliferyl-alpha-D-galactopyranoside: Used to detect alpha-galactosidase activity.

4-Methylumbelliferyl-alpha-D-glucopyranoside: Used to detect alpha-glucosidase activity.

Each of these compounds is designed to detect specific enzymatic activities, making them valuable tools in biochemical assays. this compound stands out for its application in detecting beta-glucuronidase, particularly in microbiological and environmental studies.

Activité Biologique

4-Methylumbelliferyl-beta-D-glucuronide trihydrate (MUG) is a fluorogenic substrate widely utilized in microbiological assays for the detection of beta-glucuronidase activity, particularly in Escherichia coli (E. coli). This compound serves as a crucial tool in food safety and clinical diagnostics, allowing for rapid identification of pathogenic bacteria.

- Chemical Formula : C₁₆H₁₆O₉·3H₂O

- Molecular Weight : 352.29 g/mol (anhydrous basis)

- Solubility : Soluble in water, making it suitable for various biological assays.

MUG acts as a substrate for beta-glucuronidase, an enzyme produced by E. coli. Upon hydrolysis by this enzyme, MUG releases 4-methylumbelliferone , which fluoresces under UV light, enabling the detection and quantification of E. coli in various samples.

Detection of E. coli

MUG is primarily used in microbiological media to detect E. coli through the measurement of beta-glucuronidase activity. Studies have shown that:

- MUG can be incorporated into selective media such as MacConkey agar, significantly reducing identification time from 1 hour to approximately 5 minutes .

- The optimal concentration for detection is around 50 µg/mL , with incubation at 37°C for 24 hours yielding reliable results .

Case Studies

-

Food Safety Testing :

- A study evaluated the efficacy of MUG in detecting E. coli in various food products. Results indicated that using MUG at a concentration of 50 µg/mL provided sufficient sensitivity without compromising specificity .

- The incorporation of MUG into lauryl tryptose broth was found to enhance the detection rate of E. coli in contaminated food samples, demonstrating its utility in food safety protocols .

- Clinical Diagnostics :

Research Findings

Research indicates that MUG not only serves as a diagnostic tool but also has implications in understanding microbial ecology and pathogen monitoring:

- Fluorogenic Assays : MUG-based assays have been developed to monitor microbial contamination levels in water and food products, providing a rapid and cost-effective method for public health surveillance .

- Enzymatic Activity Studies : Investigations into the enzymatic activity of beta-glucuronidase using MUG have provided insights into microbial metabolism and its role in environmental microbiology .

Comparative Analysis

The following table summarizes key studies involving MUG and its applications:

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O9.3H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;;;/h2-5,11-14,16,18-20H,1H3,(H,21,22);3*1H2/t11-,12-,13+,14-,16+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVICSHUHPWFQAR-ACCVXZKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.